Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate
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Overview
Description
Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate is an organic compound with a complex structure that includes a benzyl group, a methyl group, and a phenylphosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate typically involves the reaction of benzyl alcohol with 2-methyl-3-oxobutanoic acid and phenylphosphinic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-methyl-3-oxobutan-2-yl)carbamate
- Phenyl (2-methyl-3-oxobutan-2-yl)phosphinate
- Benzyl (2-methyl-3-oxobutan-2-yl)phosphate
Uniqueness
Benzyl (2-methyl-3-oxobutan-2-yl)phenylphosphinate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
62292-03-9 |
---|---|
Molecular Formula |
C18H21O3P |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-methyl-3-[phenyl(phenylmethoxy)phosphoryl]butan-2-one |
InChI |
InChI=1S/C18H21O3P/c1-15(19)18(2,3)22(20,17-12-8-5-9-13-17)21-14-16-10-6-4-7-11-16/h4-13H,14H2,1-3H3 |
InChI Key |
HWBGGAMNCPJRGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)P(=O)(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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